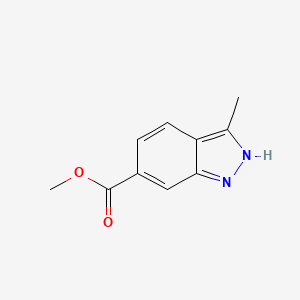

methyl 3-methyl-2H-indazole-6-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methyl-2H-indazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-8-4-3-7(10(13)14-2)5-9(8)12-11-6/h3-5H,1-2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKPSQUXIPHAGLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NN1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Medicinal Chemistry and Pharmacological Investigations of Methyl 3 Methyl 2h Indazole 6 Carboxylate Derivatives

Structure-Activity Relationship (SAR) Studies of Indazole-6-Carboxylates

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. nih.gov Structure-activity relationship (SAR) studies are crucial in drug discovery, providing insights into how specific structural modifications of a lead compound influence its biological activity. For indazole-6-carboxylates, SAR studies have focused on substitutions at the N1 and N2 positions of the indazole ring, modifications of the C3 substituent, alterations of the C6-carboxylate group, and bioisosteric replacement of the core scaffold itself.

Impact of N-Substitution on Biological Activity Profiles

The indazole ring contains two nitrogen atoms, N1 and N2, which can be substituted, leading to two distinct regioisomers. The position of this substitution can significantly impact the molecule's pharmacological profile. Generally, N1-substituted indazoles are thermodynamically more stable, while N2-isomers are often the kinetically favored products of alkylation reactions. nih.gov The regioselectivity of N-alkylation can be influenced by various factors, including the choice of base, solvent, and the nature of substituents on the indazole ring. beilstein-journals.org

From a medicinal chemistry perspective, the orientation of the N-substituent dictates the vector and geometry of functional groups, which in turn affects how the molecule interacts with its biological target. For instance, in the development of selective inhibitors for CRAF kinase, a member of the RAF serine/threonine kinase family, the 2H-indazole (N2-substituted) scaffold was found to be crucial. nih.govnih.gov The nitrogen atoms of the N2-substituted indazole were observed to form key hydrogen bonds with hinge residues in the CRAF kinase binding pocket, an interaction essential for potent inhibition. nih.gov In contrast, for other targets, N1-substitution may be preferred to position substituents into different pockets of the enzyme's active site. The choice between N1 and N2 substitution is therefore a critical design element, tailored to the specific topology of the target protein.

Role of C3-Substituents in Pharmacological Efficacy

The C3 position of the indazole ring is another key site for modification to modulate pharmacological efficacy. Direct C3-functionalization of the indazole core can be challenging due to the lower nucleophilicity of this position compared to the ring nitrogens. nih.gov However, strategic substitution at C3 is often essential for achieving desired potency and selectivity.

For example, in the development of pan-Pim kinase inhibitors, the introduction of a methyl group at the C3-position of an azaindazole ring led to a significant six-fold increase in potency compared to the unsubstituted analog. nih.gov This highlights that even a small alkyl group like methyl can have a profound impact on activity, likely by establishing favorable van der Waals interactions in a specific hydrophobic pocket of the target kinase. For other targets, such as Fibroblast Growth Factor Receptors (FGFR), the C3 position is often used as an attachment point for larger chemical moieties that extend toward the solvent-exposed region of the kinase's ATP-binding cavity, allowing for optimization of properties like solubility and selectivity. acs.org

Modifications at the C6-Carboxylate and Their Therapeutic Implications

The C6-carboxylate group, as seen in methyl 3-methyl-2H-indazole-6-carboxylate, serves as a versatile chemical handle for introducing a variety of substituents to explore new interactions with a biological target. The ester can be hydrolyzed to the corresponding carboxylic acid or, more commonly, converted into a diverse range of amides. These modifications can dramatically alter a compound's therapeutic properties.

This strategy was successfully employed in the discovery of selective CRAF inhibitors. Researchers synthesized a series of 3-carboxamido-2H-indazole-6-arylamide derivatives. nih.govnih.gov By varying the aryl group on the C6-amide, they were able to optimize the compound's antiproliferative activity against melanoma cell lines. The most promising compound from this series was a potent and highly selective CRAF inhibitor with an IC50 value of 38.6 nM and over 270-fold selectivity against the related BRAF kinase. nih.gov

Similarly, methyl 1H-indazole-6-carboxylate was used as the starting material for a series of potent inhibitors of FMS-like Tyrosine Kinase 3 (FLT3). nih.gov In this case, the C6-methyl ester was first reduced to an alcohol, then oxidized to an aldehyde, which served as a key intermediate for constructing a 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole core structure. Further elaboration of this scaffold with various benzamide (B126) and phenyl urea (B33335) groups led to inhibitors with nanomolar potency against both wild-type and mutant forms of FLT3. nih.gov These examples underscore the strategic importance of the C6-carboxylate as a modifiable position for developing targeted therapeutics.

Strategic Bioisosteric Replacements within the Indazole Scaffold

Bioisosteric replacement is a strategy used in drug design to swap one functional group or scaffold for another with similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. researchgate.net The indazole scaffold itself can be considered a bioisostere of indole, a common motif in biologically active molecules. nih.gov

A key bioisosteric replacement for the indazole core involves substituting one of the carbon atoms in the benzene (B151609) ring with a nitrogen atom, creating an azaindazole. nih.govnih.gov This change can significantly alter the molecule's properties. For instance, the introduction of a nitrogen atom can change the compound's pKa, improve solubility, and introduce a new hydrogen bond acceptor site, which can lead to altered target binding and selectivity. nih.gov The development of 3,5-substituted-6-azaindazoles as potent pan-Pim kinase inhibitors demonstrates the success of this approach. nih.gov Similarly, replacing the C6-carboxylate group with known carboxylic acid bioisosteres, such as a tetrazole or an acyl sulfonamide, could be a viable strategy to modulate physicochemical properties and improve metabolic stability. nih.govdrughunter.com

Target Identification and Molecular Mechanism of Action Studies

Identifying the specific biological targets of indazole-6-carboxylate derivatives is key to understanding their therapeutic potential and mechanism of action. A significant body of research has demonstrated that this class of compounds frequently acts as inhibitors of protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer.

Kinase Inhibition Profiles (e.g., FMS-like Tyrosine Kinase 3 (FLT3), Fibroblast Growth Factor Receptor (FGFR), CRAF)

Derivatives of indazole-6-carboxylate have been successfully developed as potent and often selective inhibitors of several important kinases implicated in oncology.

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common drivers of acute myeloid leukemia (AML). A series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazol-5-yl benzamide and phenyl urea derivatives, synthesized from methyl 1H-indazole-6-carboxylate, were identified as potent FLT3 inhibitors. nih.gov The indazole fragment serves as a crucial "hinge-binder," forming hydrogen bonds with the ATP-binding pocket of the kinase. The most potent compound, 8r , showed strong activity against both wild-type FLT3 and its mutants with nanomolar efficacy. nih.gov

Fibroblast Growth Factor Receptor (FGFR): The FGFR family of tyrosine kinases is frequently dysregulated in various cancers. Indazole-based compounds have been identified as effective FGFR inhibitors. nih.govnih.gov One study reported 6-(2,6-dichloro-3,5-dimethoxyphenyl)-4-substituted-1H-indazole derivatives as potent FGFR1 inhibitors. nih.gov Another fragment-based design effort led to 1H-indazole derivatives that inhibit FGFR1-3 in the micromolar range with excellent ligand efficiency. nih.gov These studies confirm that the indazole scaffold is a valid pharmacophore for targeting FGFRs.

CRAF Kinase: CRAF is a serine/threonine kinase in the MAPK signaling pathway. While BRAF inhibitors have seen clinical success, they can paradoxically activate CRAF in certain contexts. Therefore, selective CRAF inhibitors are sought for Ras-mutant cancers. A study dedicated to this goal identified 3-carboxamido-2H-indazole-6-arylamide derivatives as highly selective CRAF inhibitors. nih.govnih.gov Docking studies revealed that the N2-substituted indazole core forms two critical hydrogen bonds with the hinge residue Cys424 of CRAF. nih.gov The lead compound, 10d , demonstrated an IC50 of 38.6 nM for CRAF and was over 270-fold more selective for CRAF than for BRAF. nih.gov

Table 1: Kinase Inhibition Profile of Selected Indazole-6-Carboxylate Derivatives This is an interactive table, you can sort and filter the data.

| Compound | Target Kinase | IC50 (nM) | Selectivity Highlights | Source |

|---|---|---|---|---|

| 10d (3-carboxamido-2H-indazole-6-arylamide derivative) | CRAF | 38.6 | >270-fold vs. BRAF (IC50 = 9,450 nM) | nih.gov |

| 8r (2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivative) | FLT3 | <10 | Potent against wild-type and D835Y mutant FLT3 | nih.gov |

| 101 (6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole derivative) | FGFR1 | 69.1 | Potent enzymatic inhibition | nih.gov |

| 56b (3-methyl-6-azaindazole derivative) | Pim-1, Pim-2, Pim-3 | Ki = 0.2–0.8 µM | 6-fold more potent than unsubstituted analog | nih.gov |

Receptor Antagonism/Agonism (e.g., Glucagon (B607659) Receptor, GPR120, Serotonin (B10506) 5-HT3 Receptor)

Derivatives of this compound have been investigated for their ability to modulate the activity of various receptors, demonstrating potential therapeutic applications.

Glucagon Receptor (GCGR): Indazole-based β-alanine derivatives have been identified as potent antagonists of the glucagon receptor (GCGR). nih.gov The inhibition of glucagon-induced glucose production in the liver is a promising strategy for managing type 2 diabetes. nih.govresearchgate.net One study reported an indazole derivative, compound 13K, which significantly inhibited the glucagon-mediated increase in blood glucose in an acute dog glucagon challenge test when administered orally. nih.gov

GPR120: G protein-coupled receptor 120 (GPR120) has emerged as an attractive target for metabolic diseases. nih.govnih.gov Indazole-6-phenylcyclopropylcarboxylic acids have been identified as a series of selective GPR120 agonists. researchgate.netfigshare.com Activation of GPR120 can stimulate the release of glucagon-like peptide-1 (GLP-1), which enhances glucose-dependent insulin (B600854) secretion. nih.govnih.gov Structure-activity relationship (SAR) studies have been conducted to optimize the potency of these indazole derivatives as GPR120 agonists. researchgate.net

Serotonin Receptors: The indazole scaffold has been utilized to develop ligands for serotonin receptors. N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives have been discovered as new 5-HT4 receptor (5-HT4R) ligands. acs.org Specifically, compounds within this series have been identified as potent and selective 5-HT4R antagonists. acs.org Additionally, indazole analogs of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT) have been synthesized and characterized as potent agonists for serotonin receptor subtype 2 (5-HT2). acs.org

Table 1: Receptor Modulation by Indazole Derivatives

| Receptor | Activity | Derivative Class | Potential Application |

| Glucagon Receptor (GCGR) | Antagonist | Indazole-based β-alanine derivatives | Type 2 Diabetes nih.govresearchgate.net |

| GPR120 | Agonist | Indazole-6-phenylcyclopropylcarboxylic acids | Metabolic Diseases nih.govnih.govresearchgate.netfigshare.com |

| Serotonin 4 Receptor (5-HT4R) | Antagonist | N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamides | Analgesia acs.org |

| Serotonin 2A Receptor (5-HT2A) | Agonist | Indazole analogs of 5-MeO-DMT | Neurological Disorders acs.org |

Enzyme Modulation (e.g., Glucokinase, Cyclooxygenase-2 (COX-2), DNA gyrase)

The modulation of enzyme activity is another significant area of investigation for this compound derivatives.

Glucokinase (GK): Indazole and pyrazolopyridine-based derivatives have been developed as potent glucokinase (GK) activators. nih.govresearchgate.net Glucokinase plays a crucial role in glucose homeostasis by converting glucose to glucose-6-phosphate. researchgate.net A specific derivative, 4-(6-(azetidine-1-carbonyl)-5-fluoropyridin-3-yloxy)-2-ethyl-N-(5-methylpyrazin-2-yl)-2H-indazole-6-carboxamide, has shown favorable preclinical pharmacokinetic properties and in vivo efficacy. nih.gov

Cyclooxygenase-2 (COX-2): Certain 2,3-diphenyl-2H-indazole derivatives have demonstrated in vitro inhibitory activity against human cyclooxygenase-2 (COX-2). mdpi.com Docking calculations have suggested a binding mode similar to that of the known COX-2 inhibitor, rofecoxib. mdpi.com This indicates the potential of these compounds as anti-inflammatory agents.

DNA Gyrase: 3-phenyl-1H-indazole derivatives have been identified as inhibitors of DNA gyrase B, suggesting their potential as antibacterial agents.

Anti-Proliferative and Cytotoxic Mechanisms

The anti-proliferative and cytotoxic effects of indazole derivatives have been extensively studied, revealing multiple mechanisms of action. One synthesized indazole derivative, designated as 2f, was found to inhibit the proliferation, migration, and invasion of the 4T1 breast cancer cell line. This compound was also shown to induce apoptosis and suppress tumor growth in vivo.

The proposed mechanism for the action of compound 2f involves the promotion of apoptosis through the ROS-mitochondrial apoptotic pathway. This is associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2. Furthermore, a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) levels were observed in 4T1 cells treated with this compound.

Another study reported on novel 3-carboxamido-2H-indazole-6-arylamide derivatives as selective CRAF inhibitors, which displayed potent anti-proliferative activity against a melanoma cell line. nih.gov

Therapeutic Applications of this compound Derivatives

The diverse biological activities of this compound derivatives have led to their exploration in various therapeutic areas.

Anti-Cancer Agents

The indazole scaffold is a key component of several FDA-approved small molecule anti-cancer drugs. nih.gov Numerous studies have highlighted the potential of indazole derivatives as anti-cancer agents, acting through various mechanisms.

One series of indazole derivatives demonstrated potent growth inhibitory activity against several cancer cell lines. nih.gov The most potent compound from this series, 2f, effectively inhibited cell proliferation and colony formation in breast cancer cells and suppressed tumor growth in a mouse model. nih.gov The anti-cancer effects are attributed to the induction of apoptosis via the ROS-mitochondrial pathway. nih.gov

Other indazole derivatives have been developed as kinase inhibitors, showing significant anti-cancer activity. nih.gov For instance, novel 3-carboxamido-2H-indazole-6-arylamide derivatives have been synthesized as selective CRAF inhibitors with potent anti-proliferative activity against melanoma cells. nih.gov

Table 2: Anti-Cancer Activity of Selected Indazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

| 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 | Induces apoptosis via ROS-mitochondrial pathway nih.gov |

| 110 | WM3629 (Melanoma) | 0.0386 | Selective CRAF inhibitor nih.gov |

Anti-Inflammatory Compounds

Indazole derivatives have shown promise as anti-inflammatory agents, primarily through the inhibition of the COX-2 enzyme. nih.gov A set of 2,3-diphenyl-2H-indazole derivatives displayed in vitro inhibitory activity against human COX-2. mdpi.com This inhibitory action suggests that these compounds could be developed as treatments for inflammatory conditions. The indazole-based drug benzadac is a known nonsteroidal anti-inflammatory drug (NSAID).

Anti-Diabetic Therapeutics

The potential of indazole derivatives in the treatment of diabetes is multifaceted. As previously mentioned, indazole-based compounds have been developed as glucagon receptor antagonists and glucokinase activators. nih.govnih.gov Antagonism of the glucagon receptor helps to reduce hepatic glucose output, while activation of glucokinase enhances glucose metabolism. nih.govresearchgate.net

Furthermore, indazole-6-phenylcyclopropylcarboxylic acids have been identified as selective GPR120 agonists, which can improve glucose tolerance by stimulating GLP-1 secretion. nih.govresearchgate.net These different mechanisms of action highlight the versatility of the indazole scaffold in developing novel anti-diabetic therapies.

Anti-Microbial and Anti-Fungal Agents

A comprehensive search of scientific databases and literature archives did not yield specific studies detailing the synthesis and evaluation of this compound derivatives for their anti-microbial or anti-fungal properties. While the broader class of indazole compounds has shown promise in this area, data on the specific derivatives of interest is not available.

Potential in Neurological and Cardiovascular Research

Similarly, there is a lack of specific research investigating the potential of this compound derivatives in neurological and cardiovascular research. Although various indazole-containing compounds have been explored for their effects on the central nervous and cardiovascular systems, dedicated studies on derivatives of this particular scaffold have not been identified.

Advanced Characterization and Computational Studies of Methyl 3 Methyl 2h Indazole 6 Carboxylate

Spectroscopic Techniques for Structural Elucidation in Research Contexts (e.g., NMR, HPLC, LC-MS)

The unambiguous determination of the chemical structure and purity of methyl 3-methyl-2H-indazole-6-carboxylate relies on a combination of powerful spectroscopic and chromatographic techniques. These methods provide detailed information about the molecule's atomic connectivity, molecular weight, and purity profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, ¹H NMR and ¹³C NMR spectra would provide a complete map of the carbon-hydrogen framework. researchgate.netd-nb.info In ¹H NMR, distinct signals would appear for the aromatic protons on the indazole ring, the N-methyl group, the C3-methyl group, and the ester methyl group, with their chemical shifts and coupling patterns confirming their relative positions. Similarly, ¹³C NMR would show unique resonances for each carbon atom in the molecule, including the carbonyl carbon of the ester and the carbons of the heterocyclic ring. researchgate.netnih.gov Although specific experimental data for this exact compound is not publicly available, representative chemical shifts can be predicted based on data from closely related analogs. beilstein-journals.orgresearchgate.net

| Proton (¹H) | Predicted Chemical Shift (ppm) | Carbon (¹³C) | Predicted Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.2 | C=O (ester) | 165 - 167 |

| N-CH₃ | ~4.1 | Aromatic C | 110 - 150 |

| O-CH₃ (ester) | ~3.9 | C3 | ~145 |

| C3-CH₃ | ~2.6 | O-CH₃ (ester) | ~52 |

| N-CH₃ | ~35 | ||

| C3-CH₃ | ~12 |

Table 1: Predicted NMR Chemical Shifts for this compound. Data is representative and based on analogous structures.

High-Performance Liquid Chromatography (HPLC) is an essential technique for assessing the purity of the compound. A sample is passed through a column under high pressure, and components are separated based on their affinity for the stationary phase. For this compound, a reversed-phase HPLC method would likely be employed, allowing for the separation of the target molecule from any starting materials, byproducts, or degradation products. The result is a chromatogram where the purity can be quantified by the relative area of the main peak. d-nb.info

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capability of mass spectrometry. d-nb.info After separation by LC, the compound is ionized and its mass-to-charge ratio (m/z) is determined. This provides precise molecular weight information, confirming the compound's elemental composition. High-resolution mass spectrometry (HRMS) can further provide an exact mass, which is invaluable for confirming the molecular formula and distinguishing between compounds with the same nominal mass. researchgate.net

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking are powerful computational tools used to predict how a molecule (ligand) might bind to the active site of a biological target, such as a protein or enzyme. jocpr.com This approach is fundamental in structure-based drug design, allowing researchers to visualize and analyze interactions at the atomic level. nih.gov

For this compound, a docking simulation would begin with the three-dimensional structures of both the ligand and a target protein. The indazole scaffold is a well-known "hinge-binder" in many kinase inhibitors, where the nitrogen atoms of the heterocyclic ring form critical hydrogen bonds with backbone amide residues in the hinge region of the kinase's ATP-binding site. nih.govtandfonline.com

In a hypothetical docking scenario with a protein kinase, the following interactions could be anticipated:

Hydrogen Bonding: The N1 atom of the indazole ring could act as a hydrogen bond acceptor, interacting with a backbone NH group in the protein's hinge region. nih.gov

Hydrophobic Interactions: The bicyclic indazole ring and the methyl group at the C3 position can engage in favorable hydrophobic and van der Waals interactions with nonpolar amino acid residues in the active site. tandfonline.com

Additional Interactions: The methyl ester group at the 6-position could potentially form additional hydrogen bonds with nearby residues or interact with a solvent-exposed region of the binding pocket. nih.gov

Docking studies not only predict the binding pose but also calculate a "docking score," which estimates the binding affinity. This information is crucial for prioritizing compounds for synthesis and biological testing and for guiding the design of new derivatives with improved potency and selectivity. biotech-asia.org

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Electronic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net It is widely applied to understand reaction mechanisms, predict molecular geometries, and calculate a range of electronic properties that govern a molecule's reactivity and behavior. core.ac.uknih.gov

For the indazole scaffold, DFT calculations have been instrumental in several areas:

Reaction Mechanisms and Regioselectivity: DFT has been used to study the mechanisms of N-alkylation on the indazole ring. nih.govnih.gov These calculations can determine the relative energies of transition states for alkylation at the N1 versus the N2 position, explaining the regioselectivity observed under different reaction conditions. nih.gov The calculations can model factors like chelation by metal ions or non-covalent interactions that direct the outcome of the reaction. nih.govnih.gov

Electronic Properties: DFT is used to calculate fundamental electronic descriptors. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap provides insight into the molecule's chemical reactivity and kinetic stability. nih.govrsc.org

Spectroscopic Analysis: Theoretical calculations using DFT can predict vibrational frequencies (IR spectra) and NMR chemical shifts. core.ac.ukresearchgate.net Comparing these calculated spectra with experimental data helps to confirm structural assignments and understand the molecule's conformational properties. researchgate.net

| Property Calculated via DFT | Significance for Indazole Research |

| Optimized Molecular Geometry | Predicts bond lengths and angles. core.ac.uk |

| HOMO/LUMO Energies | Determines electronic energy gap, indicating reactivity. nih.gov |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov |

| Transition State Energies | Elucidates reaction pathways and predicts product ratios. nih.govnih.gov |

| NMR Chemical Shifts | Aids in the assignment of experimental NMR spectra. core.ac.uk |

| Vibrational Frequencies | Helps in the interpretation of experimental IR and Raman spectra. researchgate.net |

Table 2: Application of DFT Calculations in the Study of Indazole Derivatives.

In Silico Approaches for Drug Design and Optimization

In silico drug design encompasses a range of computational techniques that are used to identify, design, and optimize new drug candidates, significantly accelerating the drug discovery process. researchgate.net The indazole scaffold is a frequent subject of such studies due to its proven therapeutic relevance. nih.govnih.gov

The process often begins with a known target or a hit compound identified from screening. For a compound like this compound, the workflow would involve several stages:

Hit-to-Lead Optimization: Starting with the initial indazole scaffold, computational chemists use insights from docking (Section 4.2) and DFT (Section 4.3) to propose modifications. For instance, if docking reveals an unoccupied hydrophobic pocket, new derivatives with appropriate substituents could be designed to fill that space, potentially increasing binding affinity. nih.gov

Structure-Activity Relationship (SAR) Studies: As new derivatives are synthesized and tested, computational models are built to correlate structural changes with biological activity. This helps in understanding which molecular features are essential for potency and which can be modified to improve other properties. nih.gov

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. This model can then be used to search large virtual libraries of compounds to identify novel scaffolds that fit the required criteria.

ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds. biotech-asia.org This early-stage screening helps to eliminate candidates that are likely to fail later in development due to poor pharmacokinetic profiles or toxicity concerns. proquest.com

Through these integrated in silico approaches, researchers can rationally design optimized indazole derivatives, enhancing their therapeutic potential while minimizing undesirable properties, thereby streamlining the path from an initial concept to a viable drug candidate. biotech-asia.org

Future Perspectives and Research Challenges in Methyl 3 Methyl 2h Indazole 6 Carboxylate Research

Development of Novel and Sustainable Synthetic Strategies for Enhanced Efficiency

The synthesis of indazole derivatives has been a subject of intense research, leading to a multitude of established methods. nih.gov However, significant challenges remain in developing efficient, scalable, and environmentally benign routes, particularly for specific isomers like the 2H-indazoles. benthamdirect.combohrium.com Future research will likely focus on overcoming the limitations of traditional multi-step syntheses, which often involve harsh reagents and generate considerable waste.

Key areas for development include:

Transition Metal-Catalyzed Reactions: Recent advancements in catalyst-based approaches have shown immense promise for streamlining indazole synthesis. benthamdirect.combohrium.com Methodologies such as palladium-catalyzed intramolecular amination and cobalt-promoted C-H bond functionalization/cyclization cascades offer direct and atom-economical routes to the indazole core. nih.gov Applying these strategies to the synthesis of methyl 3-methyl-2H-indazole-6-carboxylate could significantly improve yield and reduce the number of synthetic steps.

Green Chemistry Approaches: The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing. For indazole synthesis, this involves the use of eco-friendly solvents, natural catalysts, and alternative energy sources. researchgate.net For instance, methods employing lemon peel powder as a natural catalyst under ultrasound irradiation have been reported for the synthesis of 1H-indazoles, demonstrating the potential for more sustainable practices. researchgate.net Exploring similar strategies for 2H-indazole derivatives is a critical future direction.

Flow Chemistry and Automation: Continuous flow synthesis offers superior control over reaction parameters, leading to improved safety, consistency, and scalability. Integrating these technologies with automated platforms can accelerate the synthesis and purification of libraries of indazole-6-carboxylate analogs for screening purposes. nih.gov

| Synthetic Strategy | Description | Potential Advantages | Relevant Findings |

|---|---|---|---|

| C-H Bond Functionalization | Directly converts C-H bonds into new functional groups, avoiding the need for pre-functionalized starting materials. | High atom economy, reduced synthetic steps, access to novel derivatives. | Cobalt(III)-catalyzed synthesis of indazoles from azobenzenes and aldehydes has been demonstrated. nih.gov |

| Photoredox Catalysis | Uses light energy to drive chemical reactions, often under mild conditions. | Mild reaction conditions, high functional group tolerance, access to unique reaction pathways. | Organophotoredox-catalyzed C-H amination of 2H-indazoles has been achieved at room temperature. organic-chemistry.org |

| Green Catalysis | Employs catalysts derived from renewable sources or that are environmentally benign. | Reduced environmental impact, lower cost, increased sustainability. | Bioactive 1H-indazoles have been synthesized using lemon peel powder as a natural catalyst. researchgate.net |

| Three-Component Reactions | Combines three different starting materials in a single step to form a complex product. | High efficiency, operational simplicity, rapid library generation. | Copper(I) oxide nanoparticles have been used to catalyze the one-pot synthesis of 2H-indazoles. researchgate.net |

Exploration of Underexplored Biological Targets for Indazole-6-Carboxylate Derivatives

Indazole derivatives are widely recognized for their diverse pharmacological activities, most notably as inhibitors of protein kinases in cancer therapy. nih.gov Marketed drugs such as Pazopanib and Axitinib validate the therapeutic potential of this scaffold against targets like Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov However, the biological activity of indazoles is not limited to oncology. researchgate.net A significant future opportunity lies in systematically exploring the potential of this compound and its analogs against less-investigated biological targets.

Targets in Inflammatory Diseases: Indazole compounds have demonstrated anti-inflammatory properties, suggesting their potential utility in treating chronic inflammatory conditions. researchgate.net Exploring targets within inflammatory signaling pathways, such as cytokines, chemokines, and associated enzymes, could uncover new therapeutic applications.

Targets in Infectious Diseases: The indazole nucleus has been associated with antimicrobial, antifungal, and anti-HIV activities. researchgate.netpnrjournal.com Systematic screening of indazole-6-carboxylate derivatives against a broad panel of pathogens could identify novel leads for anti-infective agents, a critical need given the rise of drug-resistant strains.

Central Nervous System (CNS) Targets: The structural similarity of indazoles to endogenous signaling molecules like indoleamines suggests they may interact with CNS receptors and enzymes. Investigating their activity on targets related to neurodegenerative diseases, pain, and psychiatric disorders represents a promising, yet underexplored, research avenue. researchgate.net

| Target Class | Well-Explored Examples (Indazole Scaffold) | Potential Underexplored Targets | Therapeutic Area |

|---|---|---|---|

| Protein Kinases | VEGFR, FGFR, Aurora Kinases, CDK8, ERK1/2. nih.govnih.govmdpi.com | Pim kinases, Unc-51-like kinase 1 (ULK1). mdpi.com | Oncology, Autoimmune Diseases |

| G-Protein Coupled Receptors (GPCRs) | Serotonin (B10506) receptors (5-HT3). researchgate.net | Dopamine receptors, Cannabinoid receptors (CB1/CB2). biosynth.com | Neurology, Psychiatry, Pain |

| Enzymes (Non-kinase) | Poly (ADP-ribose) polymerase (PARP). nih.gov | Deubiquitinating enzymes (e.g., USP7), Cyclooxygenase (COX). mdpi.commdpi.com | Oncology, Inflammation |

| Pathogen-Specific Targets | HIV Protease. researchgate.net | Bacterial DNA gyrase, Fungal cell wall enzymes, Protozoal metabolic enzymes. pnrjournal.commdpi.com | Infectious Diseases |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Screening

The conventional drug discovery cycle is a lengthy and costly process. nih.gov The integration of artificial intelligence (AI) and machine learning (ML) offers a paradigm shift, enabling the rapid design, screening, and optimization of novel therapeutic agents. nih.govresearchgate.net For this compound, AI/ML can be applied across the discovery pipeline to accelerate the identification of new, high-potential derivatives.

De Novo Design: Generative AI models can design novel indazole derivatives with specific desired properties. crimsonpublishers.com By learning from vast datasets of known chemical structures and their biological activities, these models can propose new molecules that are optimized for potency against a specific target while simultaneously possessing favorable drug-like properties (e.g., solubility, metabolic stability).

Virtual Screening and Target Prediction: AI-powered platforms can screen virtual libraries containing millions of indazole analogs against the 3D structures of biological targets to predict binding affinity. crimsonpublishers.com Furthermore, ML models can predict the likely biological targets of a given compound, helping to identify new therapeutic applications or potential off-target effects early in the process.

ADMET Prediction: A major cause of failure in drug development is poor pharmacokinetic or safety profiles. researchgate.net ML models can be trained to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties from its chemical structure alone, allowing researchers to prioritize candidates with a higher probability of success in preclinical and clinical studies. researchgate.net

| AI/ML Application | Description | Impact on Indazole Research |

|---|---|---|

| Generative Models | Algorithms that create new chemical structures based on learned rules and desired property profiles. crimsonpublishers.com | Rapidly generates novel indazole-6-carboxylate analogs optimized for potency and selectivity. |

| Predictive Modeling | Models that predict a compound's biological activity, physical properties, or ADMET profile from its structure. nih.gov | Prioritizes compounds for synthesis, reducing time and cost associated with experimental screening. |

| Retrosynthesis Planning | AI tools that devise synthetic routes for a target molecule by working backward from the final product. nih.gov | Suggests efficient and novel synthetic pathways for complex indazole derivatives. |

| Active Learning | An iterative process where the ML model suggests which compounds to test next to most efficiently improve its predictive accuracy. nih.gov | Maximizes information gained from each round of synthesis and testing, accelerating lead optimization. |

Translational Research Opportunities for Preclinical Development of Indazole-Based Therapeutics

Translational research focuses on bridging the gap between laboratory discoveries and clinical applications. For a compound like this compound, moving from a "hit" compound to a preclinical candidate requires a structured and multidisciplinary approach. The proven success of other indazole-based drugs provides a strong rationale for pursuing the preclinical development of novel derivatives from this class. researchgate.netmdpi.com

The key stages in translational development include:

Lead Optimization: This involves iterative chemical modification of the initial hit compound to improve its potency, selectivity, and drug-like properties. Structure-activity relationship (SAR) studies are conducted to understand how changes to the molecule's structure affect its biological activity. bldpharm.com

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Preclinical studies in animal models are essential to understand how the drug is absorbed, distributed, metabolized, and excreted by the body (PK) and to establish a relationship between the drug concentration and its therapeutic effect (PD). nih.gov

In Vivo Efficacy Models: The optimized lead compound must be tested in relevant animal models of human disease (e.g., tumor xenograft models for cancer) to demonstrate its therapeutic efficacy in a living system.

Safety and Toxicology Assessment: Rigorous toxicology studies are required to identify any potential adverse effects and to establish a safe dose range for first-in-human studies.

The versatility of the benzothiazole (B30560) scaffold, a related heterocyclic system, in targeting a wide array of diseases from cancer to neurological disorders, further underscores the potential for indazole-based compounds to be successfully translated into clinical candidates. mdpi.com The extensive existing knowledge base on indazoles provides a solid foundation for navigating the challenges of preclinical development and maximizing the therapeutic potential of new derivatives.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.